molecular formula C7H5BrMgO2 B097081 3,4-(Methylenedioxy)phenylmagnesium bromide CAS No. 17680-04-5

3,4-(Methylenedioxy)phenylmagnesium bromide

Cat. No.: B097081
CAS No.: 17680-04-5
M. Wt: 225.32 g/mol
InChI Key: KLRLIDQAFFVFCV-UHFFFAOYSA-M
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Description

3,4-(Methylenedioxy)phenylmagnesium bromide: is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-(Methylenedioxy)phenylmagnesium bromide is typically prepared by reacting 3,4-(Methylenedioxy)bromobenzene with magnesium in the presence of a solvent such as tetrahydrofuran (THF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3,4-(Methylenedioxy)phenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it adds to electrophilic carbon atoms in carbonyl compounds, forming new carbon-carbon bonds. It can also participate in substitution reactions, where it replaces a leaving group in a molecule .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,4-(Methylenedioxy)phenylmagnesium bromide is widely used in the total synthesis of complex organic molecules, such as natural products and pharmaceuticals. It serves as a key intermediate in the synthesis of compounds like (+)-paulownin, (+)-vittatine, and (+)-magnostellin C .

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, some synthesized compounds may exhibit anticancer or antimicrobial activities .

Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science .

Comparison with Similar Compounds

  • 3,4-Dimethoxyphenylmagnesium bromide
  • 4-Fluorophenylmagnesium bromide
  • Isopropylmagnesium chloride

Comparison: 3,4-(Methylenedioxy)phenylmagnesium bromide is unique due to the presence of the methylenedioxy group, which can influence the reactivity and selectivity of the compound in synthetic reactions. Compared to 3,4-Dimethoxyphenylmagnesium bromide, the methylenedioxy group provides different electronic and steric effects, leading to variations in reaction outcomes .

Properties

IUPAC Name

magnesium;5H-1,3-benzodioxol-5-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5O2.BrH.Mg/c1-2-4-7-6(3-1)8-5-9-7;;/h1,3-4H,5H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRLIDQAFFVFCV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=[C-]C=C2.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrMgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17680-04-5
Record name 17680-04-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 3,4-(Methylenedioxy)phenylmagnesium bromide in the synthesis of SM-11044?

A: this compound plays a crucial role in incorporating the 3,4-dihydroxyphenyl moiety present in SM-11044. This moiety is essential for the molecule's interaction with its biological target. In the synthesis described , this compound reacts with carbon-14 labeled carbon dioxide to yield [carboxyl 14C] 3,4-methylenedioxy benzoic acid, which is further modified to ultimately produce the desired labeled SM-11044.

Q2: How is this compound utilized in the synthesis of carbon-14 labeled safrole?

A: This Grignard reagent serves as a key building block for constructing the safrole backbone. The process involves reacting this compound with vinyl bromide in the presence of a catalytic amount of FeCl3 . This reaction forms a new carbon-carbon bond, leading to the formation of [1′-14C] safrole. Utilizing the labeled reagent allows for the tracking and study of safrole's metabolic fate in biological systems.

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